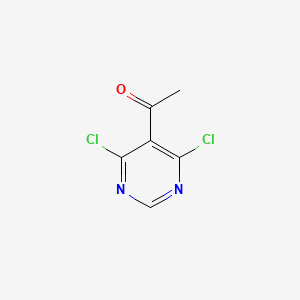

1-(4,6-Dichloropyrimidin-5-YL)ethanone

CAS No.: 60025-06-1

Cat. No.: VC7266435

Molecular Formula: C6H4Cl2N2O

Molecular Weight: 191.01

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 60025-06-1 |

|---|---|

| Molecular Formula | C6H4Cl2N2O |

| Molecular Weight | 191.01 |

| IUPAC Name | 1-(4,6-dichloropyrimidin-5-yl)ethanone |

| Standard InChI | InChI=1S/C6H4Cl2N2O/c1-3(11)4-5(7)9-2-10-6(4)8/h2H,1H3 |

| Standard InChI Key | AMOPGZSOKQKCHT-UHFFFAOYSA-N |

| SMILES | CC(=O)C1=C(N=CN=C1Cl)Cl |

Introduction

1-(4,6-Dichloropyrimidin-5-YL)ethanone is a chemical compound with the molecular formula C₆H₄Cl₂N₂O and a molecular weight of approximately 191.02 g/mol . It features a pyrimidine ring substituted with chlorine atoms at the 4 and 6 positions and an ethanone functional group at the 5 position. This compound is primarily recognized for its role in various chemical and biological applications.

Synthesis Methods

Several methods are available for synthesizing 1-(4,6-Dichloropyrimidin-5-YL)ethanone. These methods typically involve chlorination reactions using chlorinating agents under controlled conditions to ensure selective chlorination at the desired positions. The synthesis often starts from simpler pyrimidine derivatives and involves multiple steps to achieve the desired substitution pattern.

Biological Activity

1-(4,6-Dichloropyrimidin-5-YL)ethanone exhibits notable biological activity, including interactions with various biomolecules. While specific mechanisms of action are not fully detailed in the literature, compounds with similar structures often show potential in medicinal chemistry, particularly in antimicrobial and anticancer research domains.

Applications

This compound finds applications in various fields, including chemistry, biology, and medicine. It is used as an intermediate in the synthesis of heterocyclic compounds and is studied for its potential biological activities.

| Field | Application |

|---|---|

| Chemistry | Intermediate in heterocyclic synthesis |

| Biology | Potential biological activities |

| Medicine | Drug development research |

Safety and Hazards

1-(4,6-Dichloropyrimidin-5-YL)ethanone, like many chemical compounds, poses certain hazards. It is classified as a skin irritant and can cause serious eye irritation. It may also cause respiratory irritation. Handling this compound requires appropriate safety measures, including protective clothing and eyewear.

| Hazard | Classification |

|---|---|

| Skin Irritation | Causes skin irritation |

| Eye Irritation | Causes serious eye irritation |

| Respiratory Irritation | May cause respiratory irritation |

Comparison with Similar Compounds

Several compounds share structural similarities with 1-(4,6-Dichloropyrimidin-5-YL)ethanone, such as 1-(2,4-Dichloropyrimidin-5-YL)ethanone and 2-Amino-4,6-dichloropyrimidine. These compounds differ in their substitution patterns and biological activity profiles.

| Compound | Structural Features | Unique Aspects |

|---|---|---|

| 1-(2,4-Dichloropyrimidin-5-YL)ethanone | Chlorine at 2 and 4 positions | Different biological activity |

| 2-Amino-4,6-dichloropyrimidine | Amino group substitution | Enhanced solubility |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume